molecular formula C14H18N4O4 B2360905 5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034201-21-1

5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2360905
CAS RN: 2034201-21-1
M. Wt: 306.322
InChI Key: XPCSTYPKCWPCHR-UHFFFAOYSA-N
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Description

The compound “5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds .


Molecular Structure Analysis

The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its versatility in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis Techniques and Applications

  • Synthetic Methodologies for Pyrrolidine Derivatives : The synthesis of pyrrolidine derivatives, such as "12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one," demonstrates the application of envelope geometry in structural chemistry, providing a basis for understanding the synthetic complexity and potential reactivity of pyrrolidine-containing compounds (Butcher, Bakare, & John, 2006).

  • Heterocyclic Compound Synthesis : The creation of 1,5-dihydro-3-methyl-6-trihalomethyl-4H-pyrazolo[3,4-d]pyrimidin-4-ones showcases a method for synthesizing heterocyclic compounds, offering insights into the chemical behavior of methoxypyrazinyl-related structures (Vovk et al., 2001).

  • Nonstabilized Azomethine Ylides : The generation of nonstabilized azomethine ylides through decarboxylative condensation involving α-amino acids and carbonyl compounds suggests potential synthetic pathways that could be relevant to the production and modification of complex molecules like "5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one" (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).

  • Pyrrolidin-2-ones in Agrochemicals and Medicine : Research on the rearrangement of chlorinated pyrrolidin-2-ones to 5-methoxylated 3-pyrrolin-2-ones underlines the importance of such compounds in the development of agrochemicals and medicinal compounds, hinting at possible applications of "5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one" in these fields (Ghelfi et al., 2003).

  • Antibacterial Activity of Pyrrolidin Derivatives : The exploration of 4-Pyrrolidin-3-cyanopyridine derivatives for their antimicrobial activity indicates the potential of pyrrolidine-based compounds in developing new antibacterial agents. This suggests that modifications to the pyrrolidine structure, as seen in "5-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one," could lead to significant biomedical applications (Bogdanowicz et al., 2013).

properties

IUPAC Name

5-[3-(3-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-21-12-13(16-6-5-15-12)22-9-4-7-18(8-9)14(20)10-2-3-11(19)17-10/h5-6,9-10H,2-4,7-8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCSTYPKCWPCHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3CCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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